REACTION_CXSMILES
|
[OH-].[Na+].Cl.Cl.[CH3:5][NH:6][NH:7][CH3:8].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]=[C:17]=[S:18])=[CH:12][CH:11]=1>O.C(O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17]([N:6]([CH3:5])[NH:7][CH3:8])=[S:18])=[CH:12][CH:11]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
N,N'-dimethylhydrazine dihydrochloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CNNC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N=C=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the solvent
|
Type
|
CUSTOM
|
Details
|
The toluene was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the remaining ethanol and water traces
|
Type
|
DISTILLATION
|
Details
|
by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
The brown residual oil was recrystallized twice from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(=S)N(NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |